molecular formula C9H15NO4 B2433339 Tert-butyl 4-oxooxazinane-2-carboxylate CAS No. 1683529-08-9

Tert-butyl 4-oxooxazinane-2-carboxylate

Cat. No.: B2433339
CAS No.: 1683529-08-9
M. Wt: 201.222
InChI Key: PMUIVZYTBNWSIH-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxooxazinane-2-carboxylate is a chemical compound with the molecular formula C9H15NO4. It is a member of the oxazinane family, characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-oxooxazinane-2-carboxylate can be synthesized through the transesterification of β-keto esters. This process involves the reaction of an α-substituted acetoacetate with tert-butyl alcohol under specific conditions . The reaction typically requires a catalyst and proceeds via an enol intermediate or an acylketene intermediate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of tert-butyl esters. These esters are synthesized by treating various free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate . This method is efficient and yields high purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxooxazinane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, osmium tetroxide.

    Reducing agents: Hydrogen gas, nickel, rhodium.

    Nucleophiles: Organolithium compounds, Grignard reagents.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-oxooxazinane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxooxazinane-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in the formation of covalent bonds with other molecules, leading to the synthesis of more complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-oxooxazinane-2-carboxylate is unique due to its specific ring structure, which imparts distinct reactivity patterns. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .

Properties

IUPAC Name

tert-butyl 4-oxooxazinane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-7(11)4-5-13-10/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUIVZYTBNWSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1683529-08-9
Record name tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate
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